2-Trifluoromethoxy-benzoic acid ethyl ester
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-Trifluoromethoxy-benzoic acid ethyl ester” has been reported in the literature. For instance, “2-(Trifluoromethyl)benzoic acid” was used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety .Molecular Structure Analysis
The molecular formula of “this compound” is C10H9F3O2 . The molecular weight is 218.1725 .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” have been studied. For example, the mechanism of reactions involving “2-(Trifluoromethoxy)benzoic acid” is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which makes subsequently the nucleophilic substitution by a fluoride possible .Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that similar compounds are used in sm cross-coupling reactions , which are key in the synthesis of various organic compounds.
Result of Action
In the context of sm cross-coupling reactions, the result is the formation of a new carbon–carbon bond .
Action Environment
It is known that the success of sm cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
2-Trifluoromethoxy-benzoic acid ethyl ester plays a significant role in biochemical reactions due to its unique structural features. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable component in biochemical studies. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with voltage-gated sodium channels, modulating their activity. Additionally, this compound can inhibit enzymes such as succinate dehydrogenase and acetolactate synthase, affecting metabolic pathways and cellular functions .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with voltage-gated sodium channels can alter cell membrane potential and influence neuronal signaling. Furthermore, the inhibition of enzymes like succinate dehydrogenase can disrupt the tricarboxylic acid cycle, leading to changes in cellular energy production and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. The compound binds to voltage-gated sodium channels, modulating their activity and affecting neuronal signaling. Additionally, it inhibits enzymes such as succinate dehydrogenase and acetolactate synthase by binding to their active sites, preventing substrate binding and subsequent enzymatic reactions. These interactions lead to changes in cellular metabolism and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to modulate enzyme activity and cellular metabolism without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been identified, indicating the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound inhibits enzymes such as succinate dehydrogenase and acetolactate synthase, affecting the tricarboxylic acid cycle and amino acid biosynthesis. These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its lipophilicity and stability. The compound can diffuse across cell membranes and accumulate in lipid-rich regions. It interacts with transporters and binding proteins, facilitating its distribution within the cell. The localization and accumulation of this compound can affect its activity and function within different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can interact with enzymes involved in the tricarboxylic acid cycle. This subcellular localization is crucial for understanding the compound’s biochemical effects and mechanisms of action .
Properties
IUPAC Name |
ethyl 2-(trifluoromethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-2-15-9(14)7-5-3-4-6-8(7)16-10(11,12)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQQVXLPASLXLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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